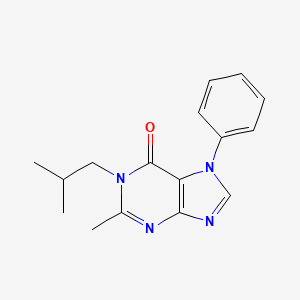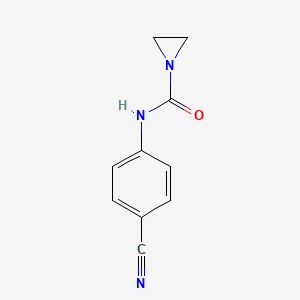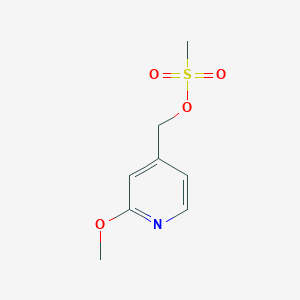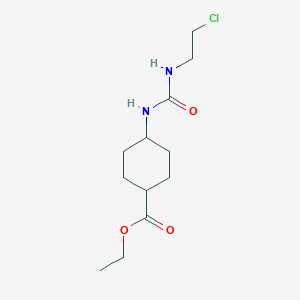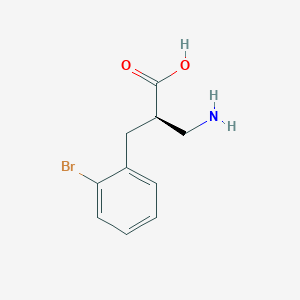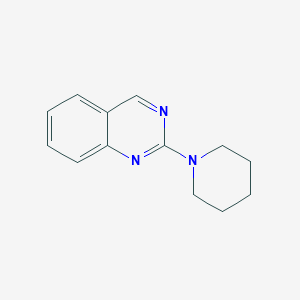
Quinazoline, 2-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline, 2-(1-piperidinyl)- is a heterocyclic compound that features a quinazoline core structure with a piperidine substituent at the second position. Quinazoline derivatives are known for their diverse biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline, 2-(1-piperidinyl)- typically involves the reaction of 2-aminobenzamide with a suitable piperidine derivative. One common method includes the use of Di-tertiary-butyl peroxide (DTBP) and P-toluene sulfonic acid (p-TsOH) as catalysts . Another approach involves the condensation of 2-aminobenzamide with styrene derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 2-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, acids, and bases. For example, transition-metal-catalyzed reactions are frequently employed to facilitate the synthesis and modification of quinazoline derivatives .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield quinazoline-2(1H)-one derivatives, while substitution reactions can introduce various functional groups at different positions on the quinazoline ring .
Scientific Research Applications
Quinazoline, 2-(1-piperidinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Quinazoline derivatives are investigated for their therapeutic potential in treating various diseases, such as cancer and hypertension.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of quinazoline, 2-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2(1H)-one: A derivative with an oxo group at the second position.
Quinazoline-4(3H)-one: A derivative with an oxo group at the fourth position.
Piperidine-substituted quinazolines: Compounds with various substituents on the piperidine ring
Uniqueness
Quinazoline, 2-(1-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a quinazoline core and a piperidine substituent makes it a valuable scaffold for drug discovery and development .
Properties
CAS No. |
67092-26-6 |
|---|---|
Molecular Formula |
C13H15N3 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-piperidin-1-ylquinazoline |
InChI |
InChI=1S/C13H15N3/c1-4-8-16(9-5-1)13-14-10-11-6-2-3-7-12(11)15-13/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI Key |
GYMTUXHRQWJXMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


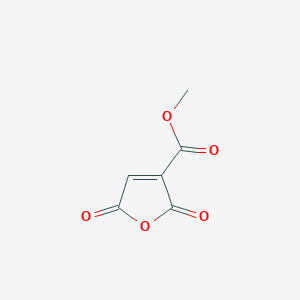
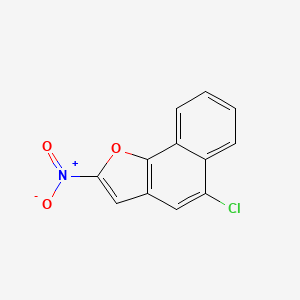
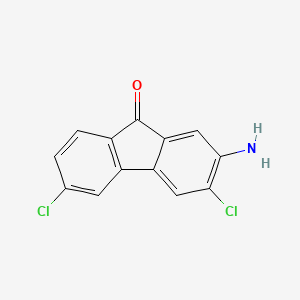

![1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride](/img/structure/B13996378.png)
![2-[(2,4-Dinitrophenyl)amino]ethyl acetate](/img/structure/B13996386.png)
![2-[(2-Nitrophenanthridin-6-yl)amino]ethanol](/img/structure/B13996397.png)

![4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13996420.png)
